2',4'-Dinitrophenyl 2-deoxy-2-fluoro-beta-xylobioside
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Overview
Description
2’,4’-Dinitrophenyl 2-deoxy-2-fluoro-beta-xylobioside is an organic compound belonging to the class of o-glycosyl compounds. These compounds are characterized by a sugar group bonded through one carbon to another group via an O-glycosidic bond . This compound is a derivative of xylobiose, a disaccharide composed of two xylose units .
Preparation Methods
The synthesis of 2’,4’-Dinitrophenyl 2-deoxy-2-fluoro-beta-xylobioside involves several stepsThe reaction conditions often involve the use of specific reagents and catalysts to facilitate these transformations . Industrial production methods may vary, but they generally follow similar principles, with optimization for scale and efficiency .
Chemical Reactions Analysis
2’,4’-Dinitrophenyl 2-deoxy-2-fluoro-beta-xylobioside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2’,4’-Dinitrophenyl 2-deoxy-2-fluoro-beta-xylobioside has several scientific research applications, including:
Chemistry: It is used as a substrate to study the activity of glycosidases, enzymes that hydrolyze glycosidic bonds.
Biology: It is used in biochemical assays to investigate enzyme kinetics and mechanisms.
Industry: It is used in the synthesis of various bioactive compounds and as a tool in analytical chemistry.
Mechanism of Action
The mechanism of action of 2’,4’-Dinitrophenyl 2-deoxy-2-fluoro-beta-xylobioside involves its interaction with glycosidases. The compound acts as a substrate for these enzymes, allowing researchers to study the enzyme’s activity and specificity. The molecular targets include the active sites of glycosidases, where the compound binds and undergoes hydrolysis . The pathways involved include the catalytic mechanisms of glycosidase enzymes, which typically involve the formation of enzyme-substrate complexes and subsequent cleavage of glycosidic bonds .
Comparison with Similar Compounds
2’,4’-Dinitrophenyl 2-deoxy-2-fluoro-beta-xylobioside can be compared with other similar compounds, such as:
2,4-Dinitrophenyl 2-deoxy-2-fluoro-beta-D-allopyranoside: This compound also belongs to the class of o-glycosyl compounds and shares similar structural features.
2,4-Dinitrophenyl 2-deoxy-2-fluoro-beta-D-mannopyranoside: Another similar compound with a different sugar backbone, used in similar biochemical studies.
The uniqueness of 2’,4’-Dinitrophenyl 2-deoxy-2-fluoro-beta-xylobioside lies in its specific structure and the particular glycosidases it targets, making it a valuable tool in enzymology and related fields .
Properties
Molecular Formula |
C16H19FN2O12 |
---|---|
Molecular Weight |
450.33 g/mol |
IUPAC Name |
2-[6-(2,4-dinitrophenoxy)-5-fluoro-4-hydroxyoxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C16H19FN2O12/c17-11-13(22)10(31-16-14(23)12(21)8(20)4-28-16)5-29-15(11)30-9-2-1-6(18(24)25)3-7(9)19(26)27/h1-3,8,10-16,20-23H,4-5H2 |
InChI Key |
YIUHELLWGHNYQR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C(O1)OC2COC(C(C2O)F)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])O)O)O |
Origin of Product |
United States |
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